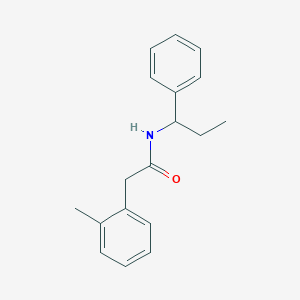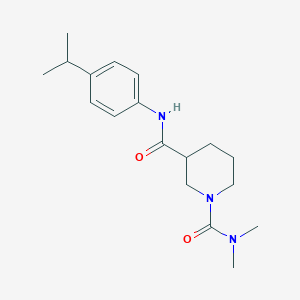![molecular formula C20H11Cl2N3O6 B5460710 (5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5460710.png)
(5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structure, which includes dichloro, prop-2-ynoxy, and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichloro-4-prop-2-ynoxybenzaldehyde with 1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as toluene, and a catalyst, such as Ru/Al2O3, at elevated temperatures (around 140°C) and controlled oxygen flow rates .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis in a packed-bed reactor, optimizing parameters such as catalyst loading, temperature, and oxygen flow rate to achieve high yields. This method ensures efficient production while maintaining the quality and purity of the compound .
化学反応の分析
Types of Reactions
(5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents for reductive alkylation, and aryl sulfonium salts for site-selective C-H functionalization . Conditions often involve the use of catalysts such as Cu(acac)2 or Fe(acac)3 and visible light irradiation for certain reactions .
Major Products Formed
Major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications depending on the functional groups introduced.
科学的研究の応用
(5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione: has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals .
作用機序
The mechanism of action of (5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Electrophilic Aromatic Substitution: The dichloro and nitrophenyl groups facilitate electrophilic aromatic substitution reactions, which are crucial for its biological activity.
Radical-Based Mechanism: In certain reactions, the compound may form radical intermediates, contributing to its reactivity and effects.
類似化合物との比較
Similar compounds to (5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione include:
3,5-Difluorophenylpropionic Acid: Shares structural similarities but differs in functional groups and reactivity.
Fluoranthene and Benzo[ghi]perylene Derivatives: These compounds have similar aromatic structures but differ in their specific substituents and applications.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
(5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2N3O6/c1-2-7-31-17-15(21)9-11(10-16(17)22)8-14-18(26)23-20(28)24(19(14)27)12-3-5-13(6-4-12)25(29)30/h1,3-6,8-10H,7H2,(H,23,26,28)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFKRQXRHMHPRD-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1Cl)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5460638.png)

![5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}-N-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5460654.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5460655.png)
![1-[2-(4-fluorophenyl)ethyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5460663.png)
![(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE](/img/structure/B5460666.png)

![4-{1-[2-(1-azepanyl)-2-oxoethyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5460676.png)
![5-imino-2-isopropyl-6-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5460682.png)
![8-[(2-methyl-1,3-oxazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5460694.png)
![2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)-N-(2-METHYL-2-PROPANYL)ACETAMIDE](/img/structure/B5460695.png)
![2-[2-(2-chloro-5-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5460696.png)
![N-cyclooctyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5460705.png)
![N-(3-chloro-4-methylphenyl)-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5460717.png)
